

# Physical and chemical properties of Poliumoside (CAS 94079-81-9)

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# Poliumoside (CAS 94079-81-9): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Poliumoside** (CAS 94079-81-9) is a caffeoylated phenylethanoid glycoside, a class of natural products known for their significant biological activities.[1][2] It is primarily isolated from various plant species, including those of the Callicarpa, Brandisia, and Teucrium genera.[1][2][3] As a molecule of interest in biomedical research, **Poliumoside** has demonstrated notable antioxidant, anti-inflammatory, and enzyme inhibitory properties.[1][2] This technical guide provides an in-depth overview of its physical and chemical properties, biological activities with associated signaling pathways, and detailed experimental protocols for its analysis.

# **Chemical and Physical Properties**

**Poliumoside** is a complex glycoside characterized by a central glucose unit linked to a phenylethanoid moiety and further substituted with rhamnose and caffeoyl groups.[4] Its structural complexity and the presence of numerous hydroxyl groups largely dictate its physicochemical properties.

## **Chemical Identity**



Identifier	Value	
CAS Number	94079-81-9	
Molecular Formula	C35H46O19[1][4][5]	
IUPAC Name	[(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-4- [(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2- [[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate[5]	
Synonyms	Poliumoside, (E)-3-(3,4-dihydroxyphenyl)-2-propenoic-acid[6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-4-[(3,4,5-trihydroxy-6-methyl-2-oxanyl)oxy]-2-[(3,4,5-trihydroxy-6-methyl-2-oxanyl)oxymethyl]-3-oxanyl] ester	

# **Physicochemical Data**

A summary of the key physical and chemical properties of **Poliumoside** is presented below. These properties are essential for its handling, formulation, and experimental use.



Property	Value/Description	Source(s)
Molecular Weight	770.73 g/mol	[1][6][7][8]
Exact Mass	770.26332923 Da	[4][5]
Physical Appearance	A solid, described as light yellow to yellow powder.	[1][7][8]
Purity	Commercially available with purity >98% or ≥95.0% (HPLC).	[6][9]
UV Maximum (λmax)	219, 332-335 nm	[7][10]
Density	1.6 ± 0.1 g/cm <sup>3</sup>	[11]
Boiling Point	1023.2 ± 65.0 °C at 760 mmHg	[11]
Flash Point	316.2 ± 27.8 °C	[11]
XLogP3-AA	-1.6	[5]
Hydrogen Bond Donor Count	13	[5]
Hydrogen Bond Acceptor Count	19	[5]
Optical Rotation [α]	Specific experimental value not found in the surveyed literature. As a chiral molecule, it is expected to be optically active.	

# Solubility

**Poliumoside**'s solubility is influenced by its numerous hydroxyl groups, which allow for hydrogen bonding with polar solvents.[4] Ultrasonic assistance is often required for complete dissolution.[1][2][4][12]



Solvent	Solubility	Source(s)
DMSO	≥10.06 mg/mL; up to 100 mg/mL (with ultrasonic)	[1][2][4]
Ethanol	≥38.55 mg/mL; 50-100 mg/mL (with ultrasonic)	[1][2][4]
Water	≥8.64 mg/mL; 50-100 mg/mL (with ultrasonic)	[1][2][4]
DMF	5 mg/mL	[10]
PBS (pH 7.2)	10 mg/mL	[10]
Methanol, Pyridine, Hot Water	Soluble	[7]

## **Stability and Storage**

Proper storage is critical to maintain the integrity of **Poliumoside**.

- Solid Form: Store as a powder at -20°C for long-term stability (up to 3 years).[8] It can be stored at 4°C for up to 2 years.[8] It is stable for short periods at room temperature during shipping.[13]
- In Solvent: Stock solutions should be stored at -80°C (stable for up to 6 months) or -20°C (stable for up to 1 month).[2][8][12] It is recommended to aliquot solutions to prevent degradation from repeated freeze-thaw cycles.[2]
- Sensitivities: The compound is sensitive to light and high temperatures, which can lead to photodegradation and thermal decomposition, particularly affecting the phenolic and sugar moieties.[4]

# **Biological Activities and Signaling Pathways**

**Poliumoside** exhibits a range of biological activities, primarily attributed to its antioxidant and anti-inflammatory effects. These activities are mediated through the modulation of key cellular signaling pathways.



## **Antioxidant Activity**

**Poliumoside** is a potent antioxidant, capable of scavenging free radicals such as DPPH and ABTS.[10][13] This activity is largely due to the presence of catechol moieties in its structure, which can donate hydrogen atoms to neutralize radicals. Its antioxidant properties are foundational to its protective effects against oxidative stress-induced cellular damage.

## **Anti-inflammatory Activity**

**Poliumoside** has been shown to suppress inflammatory responses. For instance, it reduces the lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in RAW 264.7 macrophage cells.[2][10] [13] This anti-inflammatory action is linked to its ability to modulate the NF-κB and Keap1/Nrf2 signaling pathways.

## **Enzyme Inhibition**

**Poliumoside** acts as an inhibitor of several enzymes, which is relevant for its therapeutic potential.

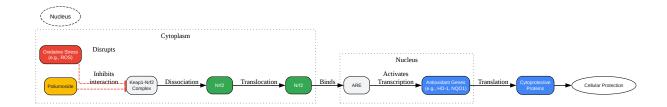
- Aldose Reductase (AR): It is a potent inhibitor of rat lens aldose reductase (RLAR), with a reported IC<sub>50</sub> value of 8.47 μM.[2][12] Aldose reductase is a key enzyme in the polyol pathway, which is implicated in the pathogenesis of diabetic complications.
- Advanced Glycation End Product (AGE) Formation: Poliumoside inhibits the formation of AGEs with an IC<sub>50</sub> of 19.69 μM.[2][12] AGEs are involved in the progression of diabetes and other age-related diseases.
- Protein Kinase Cα (PKCα): It inhibits PKCα activity with an IC<sub>50</sub> of 24.4 μM.[10][13]

## **Key Signaling Pathways**

Under conditions of oxidative stress, **Poliumoside** can activate the Keap1/Nrf2 signaling pathway. Normally, the transcription factor Nrf2 is kept inactive in the cytoplasm by binding to Keap1, which facilitates its degradation. Oxidative stress, or compounds like **Poliumoside**, can disrupt this interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes,



including Heme Oxygenase-1 (HO-1). The upregulation of these genes enhances the cell's antioxidant defenses.



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#### **Poliumoside**-mediated activation of the Keap1/Nrf2/HO-1 pathway.

The NF- $\kappa$ B pathway is a central regulator of inflammation. In resting cells, NF- $\kappa$ B is sequestered in the cytoplasm by inhibitor of  $\kappa$ B (I $\kappa$ B) proteins. Pro-inflammatory stimuli, such as LPS, trigger the phosphorylation and subsequent degradation of I $\kappa$ B, allowing NF- $\kappa$ B to translocate to the nucleus and activate the transcription of inflammatory genes like TNF- $\alpha$  and IL-6. **Poliumoside** is suggested to exert its anti-inflammatory effects by inhibiting this pathway, possibly by preventing I $\kappa$ B degradation.





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Inhibitory effect of **Poliumoside** on the NF-кВ signaling pathway.

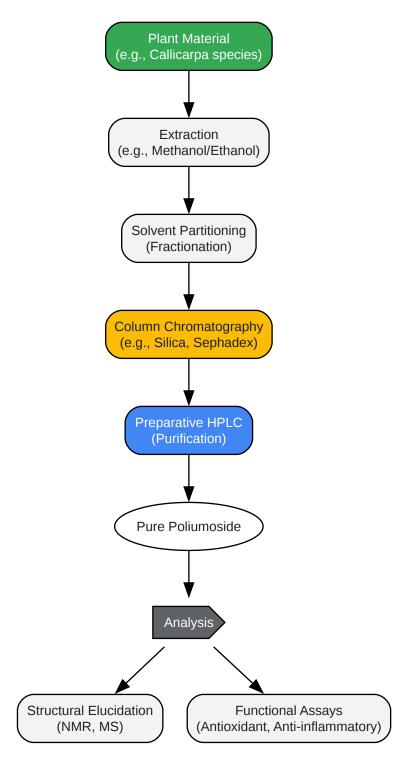
# **Experimental Protocols**

The following sections detail methodologies for key experiments used to characterize the activity of **Poliumoside**.

# **General Workflow for Isolation and Analysis**

The typical process for studying **Poliumoside** involves extraction from a plant source, followed by chromatographic separation and purification, and finally structural and functional analysis.





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General workflow for the isolation and analysis of **Poliumoside**.

# **High-Performance Liquid Chromatography (HPLC) Method**



This method is for the quantification and purity assessment of **Poliumoside**.

- Instrumentation: HPLC system with a Diode Array Detector (DAD) or a Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF-MS) detector.
- Column: A reversed-phase C18 column (e.g., Waters BEH C18, 2.1 × 100 mm, 1.7 μm).
- Mobile Phase: A gradient elution using:
  - Solvent A: Water with 0.1% or 0.5% formic acid or phosphoric acid.
  - Solvent B: Acetonitrile.
- Gradient Program (Example): A linear gradient tailored to separate Poliumoside from other components. An example from literature for analyzing phenylethanoid glycosides could be: 19% Acetonitrile and 81% 0.5% Phosphoric acid in water.[7]
- Flow Rate: 1.0 mL/min.[7]
- Column Temperature: Room temperature or controlled at 25°C.[7]
- Detection Wavelength: 332 nm.[7]
- Sample Preparation: Dissolve a precisely weighed amount of **Poliumoside** in a suitable solvent (e.g., methanol) to create a stock solution. Prepare a series of dilutions for the calibration curve. For biological samples like plasma, a protein precipitation step (e.g., with 10% trichloroacetic acid) is required before injection.
- Quantification: Construct a calibration curve by plotting the peak area against the
  concentration of standard solutions. Determine the concentration of **Poliumoside** in the test
  sample by interpolation from this curve.

## **DPPH Radical Scavenging Assay**

This spectrophotometric assay measures the antioxidant capacity of **Poliumoside**.

 Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep purple color with maximum absorbance around 517 nm. When it accepts an electron or hydrogen



radical from an antioxidant, it is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance is proportional to the antioxidant capacity.

#### Reagents:

- DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and protected from light.
- Test Sample: Prepare a stock solution of **Poliumoside** in a suitable solvent (e.g., methanol) and make serial dilutions to obtain a range of concentrations.
- Positive Control: Ascorbic acid or Trolox solution, prepared similarly to the test sample.

#### Procedure:

- In a 96-well microplate or cuvettes, add a specific volume of the **Poliumoside** solution at different concentrations (e.g., 100 μL).
- $\circ$  Add an equal volume of the DPPH working solution (e.g., 100  $\mu$ L) to each well to initiate the reaction.
- Prepare a blank control containing the solvent and the DPPH solution.
- Mix thoroughly and incubate the plate in the dark at room temperature for 30 minutes.
- Measure the absorbance of each well at 517 nm using a microplate reader or spectrophotometer.
- Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs control - Abs sample) / Abs control] × 100
  - Abs\_control is the absorbance of the blank control.
  - Abs\_sample is the absorbance of the test sample. The IC<sub>50</sub> value (the concentration of Poliumoside required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentrations.

## Aldose Reductase Inhibition Assay



This assay determines the inhibitory effect of **Poliumoside** on the aldose reductase enzyme.

 Principle: The activity of aldose reductase is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+ during the reduction of a substrate (e.g., DL-glyceraldehyde). An inhibitor will slow down this reaction rate.

#### Reagents:

- Enzyme Source: Partially purified aldose reductase from rat lens homogenate.
- Buffer: 0.1 M Phosphate buffer (pH 6.2 or 7.0).
- Cofactor: 2.4 mM NADPH solution.
- Substrate: 25 mM DL-glyceraldehyde solution.
- Test Inhibitor: Poliumoside dissolved in a suitable solvent (e.g., DMSO, then diluted) to various concentrations.
- Positive Control: A known aldose reductase inhibitor, such as Quercetin or Epalrestat.
- Procedure (96-well plate format):
  - To each well, sequentially add:
    - 110 μL of 0.1 M phosphate buffer.
    - 20 μL of the aldose reductase enzyme preparation.
    - 20 μL of the NADPH solution.
    - 10 μL of the **Poliumoside** solution (or positive control/solvent for control wells).
    - 20 μL of ammonium sulfate solution (4 M).
  - Pre-incubate the mixture for a short period at a controlled temperature (e.g., 37°C).
  - Initiate the reaction by adding 20 μL of the DL-glyceraldehyde substrate solution.



 Immediately measure the decrease in absorbance at 340 nm kinetically for 5-6 minutes using a microplate reader.

#### Calculation:

- Determine the rate of reaction (slope of absorbance vs. time) for the control, blank (no enzyme), and sample wells.
- Calculate the percentage of inhibition using the formula: % Inhibition = [|Slope\_control| |Slope\_sample|] / |Slope\_control| × 100
- Determine the IC<sub>50</sub> value by plotting the percentage of inhibition against the logarithm of the inhibitor concentrations.

### Conclusion

**Poliumoside** is a phenylethanoid glycoside with a well-defined chemical structure and a promising profile of biological activities, including potent antioxidant, anti-inflammatory, and specific enzyme-inhibiting properties. Its mechanisms of action involve the modulation of critical cellular signaling pathways such as Keap1/Nrf2 and NF-κB. The data and protocols presented in this guide offer a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development, facilitating further investigation into the therapeutic potential of **Poliumoside**. Future research should aim to establish a definitive value for its specific optical rotation and further explore its pharmacokinetic and pharmacodynamic properties in in vivo models.

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